Plantaricin EF is a two-component bacteriocin produced by lactic acid bacteria, specifically from the genus Lactobacillus. This antimicrobial compound consists of two peptides, plantaricin E and plantaricin F, which work synergistically to inhibit the growth of certain Gram-positive bacteria. The primary function of plantaricin EF is to disrupt bacterial cell membranes, leading to cell death. It has garnered attention for its potential applications in food preservation and therapeutic uses due to its effectiveness against pathogenic microorganisms.
Plantaricin EF is classified as a bacteriocin, a type of antimicrobial peptide produced by bacteria. It is specifically categorized within the subclass IIb bacteriocins, which are characterized by their two-peptide composition. The peptides involved in plantaricin EF are:
These peptides are synthesized by various strains of Lactobacillus, including Lactobacillus plantarum and Lactobacillus casei .
The synthesis of plantaricin EF involves several methods:
The molecular structure of plantaricin EF is characterized by its two distinct peptide chains that exhibit a helical conformation when analyzed through techniques like circular dichroism spectroscopy and nuclear magnetic resonance spectroscopy. The structural integrity is crucial for its antimicrobial activity, as it enables effective interaction with bacterial membranes .
Plantaricin EF exerts its antimicrobial effects primarily through interactions with bacterial cell membranes. The mechanism involves:
Research has shown that plantaricin EF's activity can be influenced by environmental factors such as pH and ionic strength, which affect its binding affinity and subsequent action .
The mechanism of action for plantaricin EF involves several key steps:
Plantaricin EF has a variety of scientific applications:
Lactiplantibacillus plantarum strains producing PlnEF exhibit remarkable genetic diversity organized into distinct evolutionary lineages. Comparative genomic analysis of 54 complete genomes reveals a trifurcated evolutionary structure comprising Lineages A (32 strains), B (15 strains), and C (7 strains), with L. plantarum subsp. argentoratensis and L. paraplantarum as outgroups lacking PlnEF genes [10]. The core genome of PlnEF-producing strains contains approximately 2,207 orthologous gene families, while the pan-genome remains open with 7,323 gene families, indicating ongoing evolutionary expansion [10].
Table 1: Genomic Distribution of PlnEF Across L. plantarum Lineages
Evolutionary Lineage | Representative Strains | plnEF Conservation | Mobile Elements in pln Loci | Additional pln Genes |
---|---|---|---|---|
Lineage A (Ancestral) | 163, NC8, WCFS1 | Universal | Absent | plnA, plnJ/K, plnN, plnQ |
Lineage B | Zhang-LL, TMW 1.708 | Universal | Frequent transposases | Truncated/frameshifted |
Lineage C | JDM1, ATCC 14917 | Universal | Rare | plnEFI operon only |
The plnEF genes are exceptionally conserved across all lineages, suggesting vertical inheritance from a common ancestor [10]. However, significant differences exist in genetic architecture: Lineage A strains typically possess diverse additional pln genes (plnA, plnJ/K, plnN, plnQ) organized into functional operons, enabling production of multiple bacteriocins. In contrast, Lineage B shows frequent pseudogenization due to mobile genetic elements (transposases, integrases), while Lineage C maintains a minimal plnEFI operon without accessory genes [10]. PlnEF genes reside primarily on chromosomes (>90% of strains), though some Lineage A strains harbor plasmid-borne variants, potentially facilitating horizontal transfer [1] [10]. This lineage-specific distribution underscores how evolutionary trajectories have shaped bacteriocin diversity from a conserved ancestral system.
PlnEF exemplifies the sophisticated interplay between microbial competition and cell-cell signaling. Its bactericidal mechanism involves targeting the membrane-bound magnesium/cobalt efflux protein CorC in sensitive strains [4]. Structural analysis reveals that PlnE contains dual amphiphilic α-helices at N- and C-termini, while PlnF features a central helix with polar N-terminal and amphiphilic C-terminal regions. These peptides adopt an anti-parallel orientation in membranes, with PlnE's N-terminus inserted into the membrane and PlnF's N-terminus extracellular [4]. This configuration enables pore formation that dissipates proton motive force and depletes intracellular ATP (>75% reduction within 40 minutes in sensitive strains) [4].
PlnEF production is intricately regulated through quorum sensing (QS) mechanisms mediated by three-component regulatory systems. In L. plantarum NC8, the pln locus includes plNC8IF (autoinducer peptide), plNC8HK (histidine kinase), and plnD (response regulator) [3] [7]. At critical cell density, secreted PlNC8IF activates PlNC8HK, phosphorylating PlnD, which subsequently activates promoters for plnEF and regulatory operons [3]. This explains the paradoxical observation of "constitutive" production on solid media versus regulated production in broth: On agar, limited diffusion concentrates autoinducers, creating localized high cell density conditions, whereas in liquid, autoinducers dilute below threshold concentrations without sufficient inoculum [3].
Table 2: Regulatory Components Governing PlnEF Biosynthesis
Regulatory Element | Gene/Component | Function | Induction Mechanism |
---|---|---|---|
Autoinducer peptide | PlNC8IF (PlnA) | Signaling molecule | Binds histidine kinase at high cell density |
Sensor kinase | PlNC8HK (PlnB) | Signal transduction | Autophosphorylation upon autoinducer binding |
Response regulator | PlnD (PlnC/D) | Transcriptional activation | Binds plnEF promoter after phosphorylation |
Induction factors | AI-2, Mannose, Galactose | Metabolic signals | Enhance pln operon expression via catabolite activation |
Notably, PlnEF production can be enhanced synergistically through interspecies interactions. Co-culture with yeast Wickerhamomyces anomalus Y-5 increases PlnEF yield 3.2-fold by metabolic cross-feeding: The yeast consumes inhibitory lactate, elevating pH and providing metabolizable sugars (mannose, galactose) and glutamate that upregulate pln operon expression [7]. Furthermore, PlnEF's spectrum can be expanded to Gram-negatives like Aeromonas hydrophila when combined with lactic acid. The organic acid (50-100 mM) removes lipopolysaccharide (LPS), enabling PlnEF access to the inner membrane where it causes cytoplasmic coagulation and DNA structural damage [6]. This demonstrates how ecological context and combinatorial strategies amplify bacteriocin functionality beyond intrinsic limitations.
The evolutionary trajectory of PlnEF illuminates broader patterns in bacteriocin diversification. Phylogenomic analyses confirm that all extant PlnEF-producing strains descend from a common ancestor possessing the minimal plnEFI operon, with subsequent lineage-specific expansions [10]. Lineage A represents the most derived group, acquiring additional pln genes (plnA, plnJ/K, plnN, plnQ) through gene duplication and horizontal transfer, enabling production of multiple bacteriocin types [10]. This diversification aligns with the "bacteriocin-mediated competition" hypothesis, where bacteriocin polymorphism provides competitive advantages in ecological niches [5].
Table 3: Evolutionary Trajectory of PlnEF Genetic Determinants
Evolutionary Stage | Genetic Characteristics | Functional Consequence | Representative Strains |
---|---|---|---|
Ancestral State | plnEFI operon only | Basic two-peptide bacteriocin | Lineage C strains (JDM1) |
Intermediate State | plnEFI + mobile elements | Frequent pseudogenization | Lineage B strains (Zhang-LL) |
Derived State | plnEFI + plnA/JK/N/Q | Multi-bacteriocin production | Lineage A strains (NC8, 163) |
Functional adaptations have optimized PlnEF efficacy: Regulatory innovations include the integration of PlnEF production with stress responses via the TetR-type regulator Lp_2642, which binds the plnA promoter to enhance transcription 1.29-fold under environmental stress [1]. Key amino acid residues (Asn-64, Asn-100, Thr-69) mediate this DNA binding [1]. Structural plasticity is evidenced by strain-specific variations; for example, L. plantarum 163 produces PlnEF at 17.3 mg/L, while nanoparticle conjugation extends stability from 5 to 60 days at 4°C [2] [8]. Ecologically, PlnEF contributes to niche dominance in fermented foods and gastrointestinal environments by suppressing competitors like Listeria monocytogenes and Staphylococcus aureus [5] [6]. The persistence of plnEF across all lineages—unlike other bacteriocin genes—suggests its core functional role in L. plantarum biology, possibly through interference competition or signaling functions that extend beyond direct killing [10].
This evolutionary framework demonstrates how genetic conservation and innovation have shaped Plantaricin EF into a versatile competitive tool, with implications for developing bacteriocin-based technologies that harness natural evolutionary principles.
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